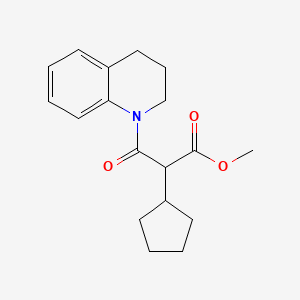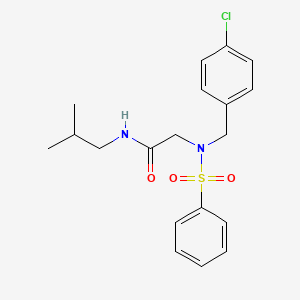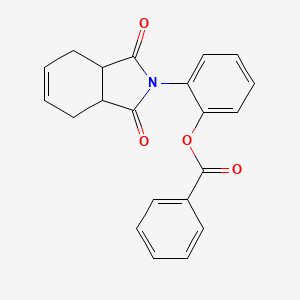
methyl 2-cyclopentyl-3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropanoate
Descripción general
Descripción
Methyl 2-cyclopentyl-3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.16779360 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticorrosive Materials
Quinoline derivatives have been widely recognized for their effectiveness as anticorrosive agents. These compounds are particularly valuable in protecting metallic surfaces against corrosion due to their ability to form stable chelating complexes with metallic atoms. This property is attributed to their high electron density, which facilitates the adsorption and formation of coordination bonds with the surface atoms of metals. Studies highlight the potential of quinoline-based compounds in various industrial applications requiring corrosion inhibition, emphasizing the role of derivatives with polar substituents such as hydroxyl, methoxy, amino, and nitro groups in enhancing their efficacy (Verma, Quraishi, & Ebenso, 2020).
Neuroprotection
Research into the kynurenine pathway, which involves metabolites of tryptophan such as quinolinic acid, has indicated the potential for neuroprotective applications. Quinolinic acid, a quinoline derivative, acts as an agonist at the N-methyl-D-aspartate receptor and has been associated with neurotoxic effects. Conversely, its counterpart in the pathway, kynurenic acid, offers neuroprotective benefits. This balance between neurotoxic and neuroprotective effects suggests the possibility of manipulating the pathway to treat neurological disorders, providing a target for drug development aimed at reducing excitotoxic damage while enhancing neuroprotection (Vámos et al., 2009).
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP) is a compound known for its role in inhibiting ethylene action, a property that has significant implications for agricultural practices, particularly in extending the shelf life of fruits and vegetables. Ethylene is a natural plant hormone involved in the ripening process. By inhibiting ethylene's effects, 1-MCP can delay ripening and senescence, thereby maintaining the quality of produce for longer periods. This application is crucial for reducing postharvest losses and improving the storage and transportation of agricultural products (Blankenship & Dole, 2003).
Organic Synthesis and Drug Development
Quinoline derivatives serve as key intermediates in organic synthesis and drug development due to their structural diversity and biological activity. The versatility of these compounds allows for the development of a wide range of pharmaceuticals targeting various diseases. Research into quinoline and its derivatives continues to uncover new therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities. This highlights the importance of quinoline derivatives in medicinal chemistry and their ongoing contribution to the development of new drugs and treatments (Hussaini, 2016).
Propiedades
IUPAC Name |
methyl 2-cyclopentyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-22-18(21)16(14-8-2-3-9-14)17(20)19-12-6-10-13-7-4-5-11-15(13)19/h4-5,7,11,14,16H,2-3,6,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELBRRHEXRUMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexylglycinamide](/img/structure/B4011256.png)
![benzyl {3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}carbamate](/img/structure/B4011276.png)
![N-(2-fluorobenzyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4011281.png)
![N-(2,4-dimethoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4011284.png)
![4-(1-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4011292.png)
![1-[N-(4-methylbenzyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4011317.png)
![ethyl 4-({[1-(3-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4011321.png)

![(3S*,4R*)-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4011334.png)
![N-(2,6-diethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4011337.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-methylglycinamide](/img/structure/B4011350.png)

![1-(4-chlorophenyl)-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4011362.png)

